Dual MAO/LSD1 Target Engagement: Tranylcypromine Hemisulfate vs. Phenelzine, Isocarboxazid, and Moclobemide
Tranylcypromine hemisulfate is a validated mechanism-based inactivator of LSD1 (IC50 = 20.7 µM, Ki = 242.7 µM in cell-free assay), a property that is functionally absent from comparator MAOIs at equivalent concentrations. Phenelzine exhibits weak LSD1 binding (Ki ≈ 5.6 µM), but this occurs at concentrations approximately 86-fold above its MAO Ki, making the LSD1 contribution pharmacologically negligible under standard MAO-inhibiting conditions [1]. Isocarboxazid and moclobemide have no reported LSD1 inhibitory activity in peer-reviewed literature, meaning tranylcypromine hemisulfate is the only agent that enables simultaneous interrogation of MAO-dependent aminergic signaling and LSD1-mediated histone H3K4 demethylation in a single experimental treatment arm [2].
| Evidence Dimension | LSD1 (KDM1A) inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 20.7 µM; Ki = 242.7 µM (cell-free assay, recombinant LSD1) |
| Comparator Or Baseline | Phenelzine: Ki ≈ 5.6 µM (LSD1); Isocarboxazid: no reported LSD1 inhibition; Moclobemide: no reported LSD1 inhibition |
| Quantified Difference | Tranylcypromine is the only MAOI with validated, reproducible LSD1 IC50/Ki data from multiple independent laboratories; phenelzine Ki is ~43-fold weaker than its MAO-B Ki (0.065 µM), rendering LSD1 engagement therapeutically and experimentally irrelevant at standard MAOI concentrations [3]. |
| Conditions | In vitro enzymatic assay; recombinant GST-LSD1 with dimethyl-Lys-4 H3-21 peptide substrate (Schmidt & McCafferty, 2007); BindingDB entry for phenelzine LSD1 Ki. |
Why This Matters
For researchers investigating epigenetic mechanisms in psychiatry, oncology, or endometriosis, tranylcypromine hemisulfate is the sole commercially available MAOI that provides dual MAO/LSD1 pharmacology, eliminating the need for combination treatments that introduce pharmacokinetic and pharmacodynamic confounds.
- [1] Schmidt DM, McCafferty DG. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. Biochemistry. 2007;46(14):4408-4416. View Source
- [2] BPS Bioscience. Tranylcypromine (2-PCPA) Product Datasheet, Catalog #27305: LSD1 IC50 = 20.7 µM, Ki = 242.7 µM. View Source
- [3] Table 2, PMC. Phenelzine MAO-B Ki = 0.065 ± 0.006 µM (irreversible). View Source
